

Application Note: In Vitro Metabolism of Euchrestaflavanone B

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Compound of Interest

Compound Name: Euchrestaflavanone B

Cat. No.: B161673

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Euchrestaflavanone B is a flavanone of interest for its potential pharmacological activities. Understanding its metabolic fate is a critical step in early drug development to predict its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.^{[1][2]} This document provides detailed protocols for conducting in vitro metabolism studies of **Euchrestaflavanone B**, including metabolic stability assessment, cytochrome P450 (CYP) inhibition profiling, and metabolite identification. The methodologies described herein are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.^{[3][4]}

Data Presentation

Disclaimer: The following tables present a template for data that would be generated from the described protocols. The values are hypothetical and for illustrative purposes only, as specific experimental data for **Euchrestaflavanone B** is not publicly available.

Table 1: Metabolic Stability of **Euchrestaflavanone B** in Liver Microsomes

Species	$t^{1/2}$ (min)	CL _{int} (μL/min/mg protein)	Classification
Human	45	15.4	Intermediate Clearance
Rat	25	27.7	Intermediate Clearance
Mouse	15	46.2	High Clearance

Classification based on $t^{1/2}$ values: >60 min (low clearance), 20-60 min (intermediate clearance), <20 min (high clearance).[5]

Table 2: Cytochrome P450 Inhibition Profile of **Euchrestaflavanone B**

CYP Isoform	Probe Substrate	IC ₅₀ (μM)	Inhibition Potential
CYP1A2	Phenacetin	> 50	Weak/No Inhibition
CYP2B6	Bupropion	18.5	Moderate Inhibition
CYP2C8	Amodiaquine	8.2	Moderate Inhibition
CYP2C9	Diclofenac	5.1	Potent Inhibition
CYP2C19	S-Mephenytoin	> 50	Weak/No Inhibition
CYP2D6	Dextromethorphan	35.7	Weak Inhibition
CYP3A4	Midazolam	22.4	Weak Inhibition
CYP3A4	Testosterone	25.1	Weak Inhibition

Inhibition potential classification: <1 μM (potent), 1-10 μM (moderate), >10 μM (weak).

Table 3: Putative Metabolites of **Euchrestaflavanone B** Identified in Human Liver Microsomes

Metabolite ID	Proposed Biotransformation	Mass Change
M1	Monohydroxylation	+16
M2	Dihydroxylation	+32
M3	O-demethylation	-14
M4	Glucuronide Conjugate	+176
M5	Sulfate Conjugate	+80

Experimental Protocols

Protocol 1: Metabolic Stability Assay

This protocol determines the rate at which **Euchrestaflavanone B** is metabolized by liver microsomes.

Materials:

- **Euchrestaflavanone B**
- Pooled Human, Rat, and Mouse Liver Microsomes (HLM, RLM, MLM)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with internal standard (IS) for quenching
- LC-MS/MS system

Procedure:

- Prepare a working solution of **Euchrestaflavanone B** in a suitable solvent (e.g., DMSO).

- In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system and the **Euchrestaflavanone B** working solution (final concentration 1 µM).
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture.
- Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of **Euchrestaflavanone B**.

Data Analysis:

- Plot the natural logarithm of the percentage of **Euchrestaflavanone B** remaining versus time.
- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
- Calculate the half-life ($t^{1/2}$) using the formula: $t^{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t^{1/2}) / (\text{mg/mL microsomal protein})$.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of **Euchrestaflavanone B** to inhibit major CYP enzymes.

Materials:

- **Euchrestaflavanone B**
- Pooled Human Liver Microsomes (HLM)

- Specific CYP probe substrates (see Table 2)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- LC-MS/MS system

Procedure:

- Pre-incubate HLM (0.1-0.25 mg/mL) with varying concentrations of **Euchrestaflavanone B** (or vehicle control) in phosphate buffer at 37°C for 10 minutes.
- Initiate the reaction by adding a specific CYP probe substrate (at a concentration near its K_m) and the NADPH regenerating system.
- Incubate for a predetermined time that ensures linear metabolite formation.
- Stop the reaction with cold acetonitrile containing an internal standard.
- Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of **Euchrestaflavanone B** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **Euchrestaflavanone B** concentration.
- Determine the IC_{50} value by fitting the data to a four-parameter logistic equation.

Protocol 3: Metabolite Identification

This protocol aims to identify potential metabolites of **Euchrestaflavanone B**.

Materials:

- **Euchrestaflavanone B**

- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- High-Resolution Mass Spectrometer (e.g., LC-QTOF-MS)

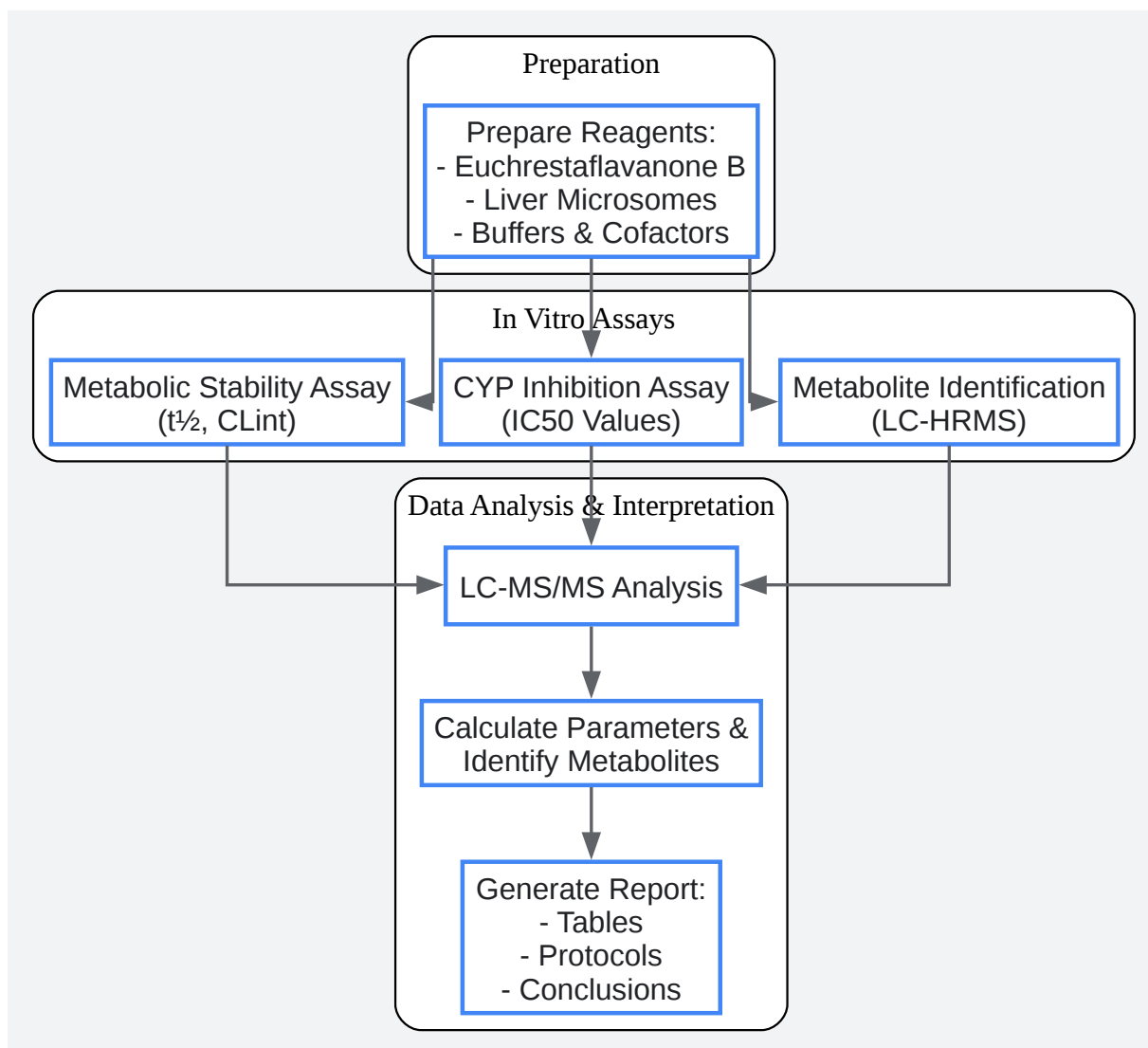
Procedure:

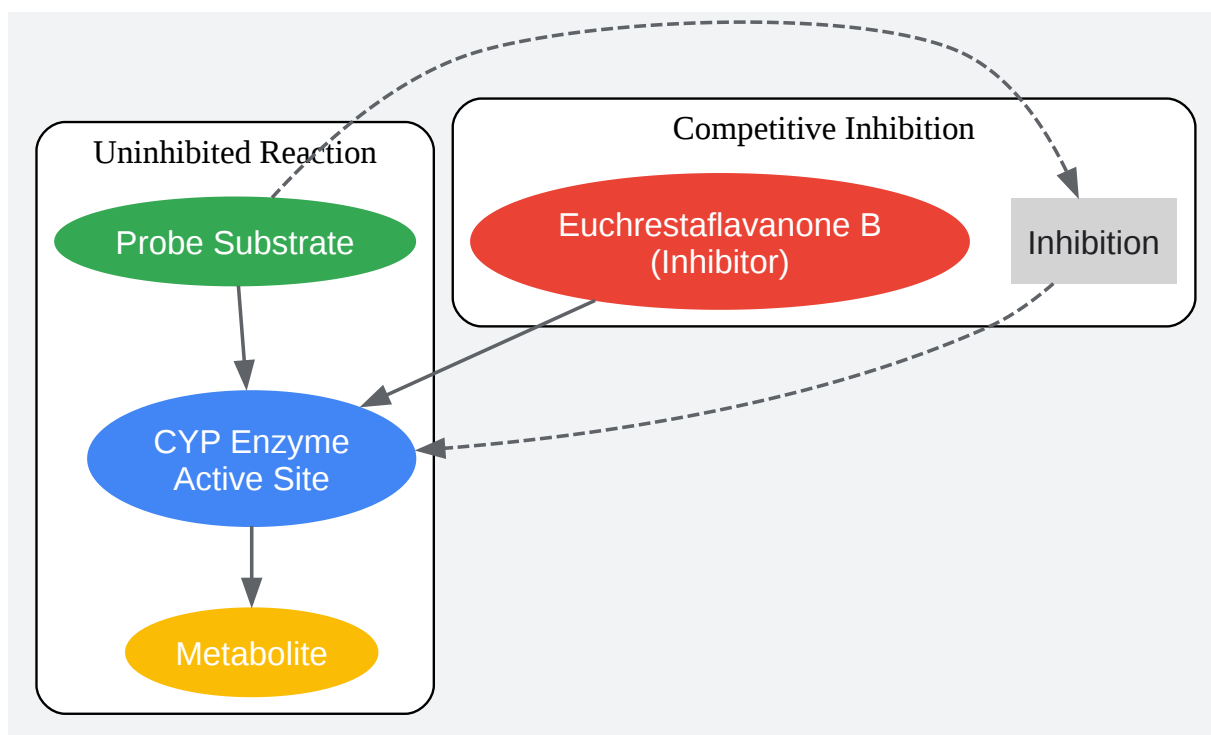
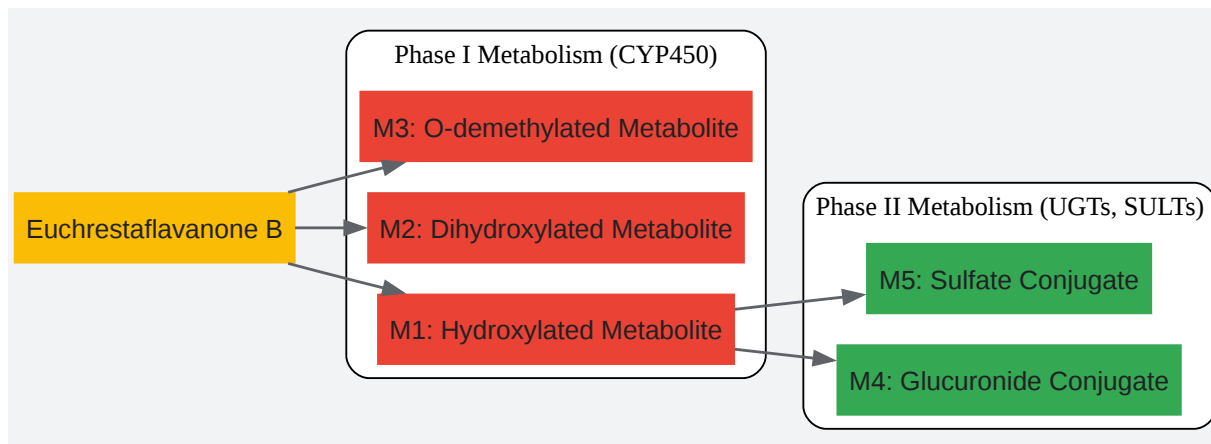
- Incubate **Euchrestaflavanone B** (e.g., 10 μ M) with HLM (1 mg/mL) and the NADPH regenerating system at 37°C for an extended period (e.g., 60-120 minutes).
- Run parallel incubations without the NADPH regenerating system (negative control) and with the vehicle (blank).
- Quench the reaction with cold acetonitrile.
- Centrifuge and analyze the supernatant using a high-resolution LC-MS/MS system.
- Acquire data in both full scan mode and data-dependent MS/MS mode.

Data Analysis:

- Compare the chromatograms of the test sample with the control samples to identify peaks present only in the active incubation.
- Extract the accurate mass of the potential metabolites and predict possible elemental compositions.
- Propose biotransformations based on the mass difference between the parent compound and the metabolites (e.g., +15.99 for hydroxylation, +176.03 for glucuronidation).[6]
- Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to confirm the proposed structures.

Visualizations





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